(5,6-Dihydroxy-3,7,11,11,14-pentamethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl) deca-2,4-dienoate
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Overview
Description
(5,6-Dihydroxy-3,7,11,11,14-pentamethyl-15-oxo-4-tetracyclo[75101,5010,12]pentadeca-2,7-dienyl) deca-2,4-dienoate is a complex organic compound characterized by multiple functional groups, including hydroxyl, ketone, and ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,6-Dihydroxy-3,7,11,11,14-pentamethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl) deca-2,4-dienoate can be achieved through a multi-step organic synthesis process. The key steps involve:
Formation of the Tetracyclic Core: This can be achieved through a series of cyclization reactions, starting from simpler precursors.
Introduction of Functional Groups: Hydroxyl and ketone groups can be introduced through selective oxidation reactions.
Esterification: The final step involves the esterification of the tetracyclic core with deca-2,4-dienoic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups can undergo oxidation to form ketones or carboxylic acids.
Reduction: The ketone group can be reduced to a secondary alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of amides or esters.
Scientific Research Applications
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine
Industry
Used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (5,6-Dihydroxy-3,7,11,11,14-pentamethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl) deca-2,4-dienoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- (5,6-Dihydroxy-3,7,11,11,14-pentamethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl) decanoate
- (5,6-Dihydroxy-3,7,11,11,14-pentamethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl) deca-2,4-dienoic acid
Uniqueness
The presence of multiple functional groups and the tetracyclic structure make (5,6-Dihydroxy-3,7,11,11,14-pentamethyl-15-oxo-4-tetracyclo[75101,5010,12]pentadeca-2,7-dienyl) deca-2,4-dienoate unique compared to its analogs
Properties
IUPAC Name |
(5,6-dihydroxy-3,7,11,11,14-pentamethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl) deca-2,4-dienoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42O5/c1-7-8-9-10-11-12-13-14-23(31)35-27-19(3)17-29-20(4)16-22-24(28(22,5)6)21(26(29)33)15-18(2)25(32)30(27,29)34/h11-15,17,20-22,24-25,27,32,34H,7-10,16H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZIBSDBSLIKLEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=CC(=O)OC1C(=CC23C1(C(C(=CC(C2=O)C4C(C4(C)C)CC3C)C)O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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